1,2,4,5-Tetrazine, 3,6-dimethyl-
Overview
Description
Synthesis Analysis
- Synthesis of unsymmetrical 1,2,4,5-tetrazine derivatives has been achieved using various starting materials, including 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (Xu, Yang, Jiang, & Ke, 2012).
- Novel synthesis routes have been developed for dimethyl-3,6-di(aryl)-1,4-dihydro-1,2,4,5-tetrazine-1,4-dicarboxylates through intermolecular cyclisation reactions (Lv, Zhou, Shi, Gao, & Hu, 2014).
Molecular Structure Analysis
- Crystal structures of various 1,2,4,5-tetrazine derivatives have been determined, revealing patterns in bond lengths and angles. Specific compounds exhibit stabilization through hydrogen bonds and π–π interactions (Xu et al., 2012).
Chemical Reactions and Properties
- The reactivity of 1,2,4,5-tetrazine derivatives in inverse electron demand Diels-Alder reactions has been systematically studied. These reactions form a significant part of the compound's chemical behavior (Soenen, Zimpleman, & Boger, 2003).
Physical Properties Analysis
- Various 1,2,4,5-tetrazine derivatives demonstrate differing thermal stabilities and reaction behaviors, contributing to a wide range of physical properties (Klapoetke, Preimesser, & Stierstorfer, 2013).
Chemical Properties Analysis
- The coordination chemistry of 1,2,4,5-tetrazine and its derivatives is marked by charge transfer phenomena and the ability to bridge metal centers. This aspect is critical in understanding its chemical properties (Kaim, 2002).
Scientific Research Applications
Synthesis and Crystal Structures of Unsymmetrical Tetrazine Derivatives :
- This study focuses on the synthesis and crystal structures of two unsymmetrical 1,2,4,5-tetrazine derivatives, exploring their bond length and angle patterns, and stabilization mechanisms through hydrogen bonds and π–π interactions (Xu, Yang, Jiang, & Ke, 2012).
Coordination Chemistry of Tetrazines :
- Investigates the unique coordination chemistry of 1,2,4,5-tetrazines, focusing on electron and charge transfer phenomena, and the ability of these ligands to bridge metal centers. The study highlights their potential in the creation of supramolecular materials (Kaim, 2002).
Antitumor Activity of Tetrazine Derivatives :
- Discusses the synthesis of dimethyl-3,6-di(aryl)-1,4-dihydro-1,2,4,5-tetrazine-1,4-dicarboxylates and evaluates their in vitro antitumor activities, revealing the impact of substituents on their effectiveness (Lv, Zhou, Shi, Gao, & Hu, 2014).
Study of Tautomerism in Tetrazine Derivatives :
- Examines the tautomerism of dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate using NMR spectroscopy, providing insights into the structural properties and behavior of tetrazine compounds (Lyčka, Frebort, & Almonasy, 2008).
Synthesis and Structure of Tetrazine Derivatives :
- Discusses the preparation and structure elucidation of dimethyl 3,6-diphenyl-1,2-dihydro-1,2,4,5-tetrazine-1,2-dicarboxylate, contributing to the understanding of the structural properties of tetrazine derivatives (Rao, Lu, & Hu, 2010).
Thermal Decomposition of Azo-Bridged Tricyclic Ring System :
- Investigates the formation and thermal decomposition of a tricyclic ring system involving 1,2,4,5-tetrazine-3,6-dicarboxylate, providing insights into the reaction mechanisms and thermal stability of these compounds (Novák, Vincze, Czégény, Magyarfalvi, Smith, & Kotschy, 2006).
properties
IUPAC Name |
3,6-dimethyl-1,2,4,5-tetrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c1-3-5-7-4(2)8-6-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLYTMLIGRQDPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165971 | |
Record name | 1,2,4,5-Tetrazine, 3,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-Tetrazine, 3,6-dimethyl- | |
CAS RN |
1558-23-2 | |
Record name | Dimethyl-s-tetrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1558-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4,5-Tetrazine, 3,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4,5-Tetrazine, 3,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dimethyl-1,2,4,5-tetrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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